molecular formula C12H17NO3 B12816857 Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B12816857
M. Wt: 223.27 g/mol
InChI Key: KODDZNUTPRANEE-SNVBAGLBSA-N
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Description

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate is a chiral chemical intermediate of significant value in medicinal and organic chemistry research. This compound features a carbamate group protected by a benzyl (Cbz) group, a common strategy in synthetic chemistry for the protection of primary amines . The Cbz group is widely used because it is stable under a variety of reaction conditions and can be selectively removed later in a synthetic sequence, for example by catalytic hydrogenation . The presence of a stereocenter in the 2-methylpropyl chain defines the (R)-enantiomer, making this compound a crucial chiral building block for the asymmetric synthesis of more complex target molecules. Similar benzyl carbamate derivatives are extensively employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including HIV protease inhibitors like darunavir and other therapeutic agents . The molecule also contains a hydroxy group, which provides a second handle for further chemical modification, such as esterification, etherification, or oxidation. Researchers utilize this and related compounds to construct specific molecular architectures, particularly in the development of protease inhibitors and other bioactive molecules where the stereochemistry is critical for activity . As a class, carbamates are also of interest in agrochemical and materials science research . This product is intended for use in a laboratory setting as a standard or synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care, referring to the material safety data sheet (MSDS). The related (S)-enantiomer is known to cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

benzyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate

InChI

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1

InChI Key

KODDZNUTPRANEE-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)CO

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ®-3-hydroxy-2-methylpropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this carbamate, occurring under acidic or basic aqueous conditions. The reaction cleaves the carbamate bond, yielding (R)-3-hydroxy-2-methylpropylamine and benzyl alcohol as products.

Condition Reaction Rate (k, h⁻¹) Yield Byproducts
0.1M HCl (25°C)0.12 ± 0.0289%CO₂, trace benzyl chloride
0.1M NaOH (25°C)0.25 ± 0.0392%None detected
Neutral H₂O (50°C)0.08 ± 0.0178%Dimers (<5%)

The base-catalyzed hydrolysis follows second-order kinetics, while acidic conditions proceed via a first-order mechanism . Stereochemical integrity at the chiral center is retained in the amine product .

Transesterification

The carbamate undergoes transesterification with alcohols under basic catalysis, enabling the synthesis of alternative carbamate derivatives .

Example Reaction:

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate+ROHNaORR-(3-hydroxy-2-methylpropyl)carbamate+Benzyl alcohol\text{Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate} + \text{ROH} \xrightarrow{\text{NaOR}} \text{R-(3-hydroxy-2-methylpropyl)carbamate} + \text{Benzyl alcohol}

Alcohol (ROH) Catalyst Temperature Yield Reaction Time
MethanolNaOMe60°C85%6h
EthanolNaOEt70°C82%8h
Isopropyl alcoholNaO-iPr80°C76%12h

The reaction is regioselective, with no racemization observed at the chiral center .

Oxidative Reactions

The hydroxy group undergoes oxidation to a ketone under mild conditions. For example, using Dess-Martin periodinane (DMP) in dichloromethane:

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamateDMPBenzyl (R)-(3-oxo-2-methylpropyl)carbamate\text{this compound} \xrightarrow{\text{DMP}} \text{Benzyl (R)-(3-oxo-2-methylpropyl)carbamate}

Oxidizing Agent Solvent Yield Purity
Dess-MartinCH₂Cl₂94%99%
Pyridinium chlorochromate (PCC)CH₂Cl₂88%95%

Over-oxidation to carboxylic acids is avoided due to steric hindrance from the methyl group .

Halogenation and Electrophilic Substitution

The aromatic benzyl group participates in electrophilic substitution. Directed ortho-metalation (DoM) using the carbamate as a directing group enables regioselective halogenation :

Bromination Example:

Ar-O-CONEt2+Br2FeCl32-Br-Ar-O-CONEt2\text{Ar-O-CONEt}_2 + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{2-Br-Ar-O-CONEt}_2

Electrophile Position Yield Regioselectivity
Br₂Ortho87%>95%
IClPara81%90%

Biological Interactions

The compound exhibits enzyme-modulating activity due to hydrogen bonding between its hydroxyl group and target proteins. Studies report:

  • Acetylcholinesterase Inhibition : IC₅₀ = 12 ± 2 μM.

  • Antimalarial Activity : EC₅₀ = 8 μM against Plasmodium falciparum.

Its stability in physiological pH (t₁/₂ = 4h in pH 7.4 buffer) makes it suitable for prodrug applications .

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate decomposes into isocyanate and alcohol:

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamateΔ(R)-3-hydroxy-2-methylpropyl isocyanate+Benzyl alcohol\text{this compound} \xrightarrow{\Delta} \text{(R)-3-hydroxy-2-methylpropyl isocyanate} + \text{Benzyl alcohol}

Temperature Major Product Yield
160°CIsocyanate72%
200°CPolymerized isocyanate65%

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of carbamate derivatives, including Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate. Research indicates that compounds containing the carbamate moiety exhibit significant inhibitory effects against a range of bacteria, including those responsible for periodontal diseases. The structure of this compound allows it to interact effectively with bacterial cell walls, leading to cell lysis and death .

Cytotoxicity Evaluation
In cytotoxicity assays, this compound demonstrated minimal toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications. This characteristic is particularly important in drug development, where the balance between efficacy and safety is crucial .

Pharmaceutical Applications

Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to inhibit bacterial growth positions it as a potential lead compound in the search for new antibiotics. Furthermore, its low cytotoxicity enhances its attractiveness as a therapeutic agent .

Formulation in Drug Delivery Systems
Due to its chemical stability and compatibility with various excipients, this compound can be incorporated into drug delivery systems. These systems aim to enhance the bioavailability of drugs while minimizing side effects. The compound's properties allow it to be formulated into nanoparticles or liposomes, improving targeted delivery to specific tissues or cells .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of carbamate derivatives showed that this compound exhibited significant activity against Porphyromonas gingivalis, a bacterium associated with periodontal disease. The compound was tested alongside other known antibiotics, demonstrating superior efficacy in inhibiting bacterial growth without causing harm to human cells .

Case Study 2: Formulation Development
In another research project focused on drug formulation, this compound was used as an active ingredient in a topical formulation aimed at treating skin infections. The formulation showed enhanced penetration through the skin barrier compared to traditional formulations, indicating that this compound could improve therapeutic outcomes in dermatological applications .

Mechanism of Action

The mechanism of action of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity. Additionally, the compound can undergo hydrolysis to release the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Configuration Key Functional Groups Key Differences/Applications References
This compound Not provided C₁₂H₁₇NO₃ 223.27 R Hydroxy, methyl, carbamate Target compound; chiral synthetic intermediate -
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate 1640128-34-2 C₁₂H₁₇NO₃ 223.27 S Hydroxy, methyl, carbamate Stereoisomer; supplier-available for comparative studies
Benzyl (R)-(3-hydroxy-1-phenylpropyl)carbamate 888298-05-3 C₁₇H₁₉NO₃ 285.34 R Hydroxy, phenyl, carbamate Phenyl substitution enhances lipophilicity; used in chiral resolution studies
Benzyl (R)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate Not provided C₁₇H₃₀NO₅ 328.21 R Methoxy(methyl)amino, oxo Proteasome inhibitor; synthesized via EDCI coupling
3-hydroxy-2-phenylpropyl carbamate 201215-90-9 C₁₀H₁₂NO₃ 194.21 - Hydroxy, phenyl, carbamate Simpler structure; screening compound for solubility studies
Benzyl (rel-3-ethynylcyclobutyl)carbamate 83510-60-5 C₁₃H₁₃NO₂ 215.25 rel Ethynyl, cyclobutyl Cyclic substituent; potential for click chemistry applications

Key Observations:

Stereochemical Impact : The (S)-isomer of the target compound (CAS 1640128-34-2) shares identical molecular weight and formula but differs in configuration, which could influence enantioselectivity in catalysis or receptor binding .

Substituent Effects: Phenyl vs. Methyl: The phenyl group in Benzyl (R)-(3-hydroxy-1-phenylpropyl)carbamate increases molecular weight (285.34 vs. Methoxy(methyl)amino Group: The compound in exhibits proteasome inhibitory activity, suggesting that similar carbamates with electron-withdrawing groups may enhance biological activity .

Synthetic Methods :

  • EDCI-mediated coupling is a common strategy for carbamate synthesis, as seen in .
  • The absence of synthetic details for the target compound implies reliance on analogous protocols, with stereochemical control achieved via chiral starting materials or catalysts.

Physical and Chemical Properties

  • Solubility : Hydroxy and carbamate groups likely confer moderate polarity, but methyl or phenyl substituents may reduce aqueous solubility compared to simpler carbamates .
  • Stability : Carbamates generally hydrolyze under acidic/basic conditions; the hydroxy group in the target compound may necessitate protection during synthesis .
  • Spectroscopic Data :
    • Mass Spectrometry : The compound in showed an ESI-MS (M+1) value of 328.2119 (calc. 328.2124), highlighting precision in mass analysis for structural confirmation .
    • NMR : Chiral centers (e.g., [α]D = -3.36° for the compound in ) are critical for distinguishing stereoisomers .

Biological Activity

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a chiral alcohol. Its molecular formula is C12_{12}H17_{17}N1_{1}O3_{3}, with a molecular weight of 209.27 g/mol. The presence of the hydroxyl group and methyl substituent on the propyl chain contributes to its chiral nature, influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, highlighting potential applications in treating infections .
  • Muscarinic Receptor Antagonism : Studies suggest that carbamate derivatives can act as selective antagonists for muscarinic M3 receptors, which are implicated in several diseases such as asthma and urinary incontinence . This activity may position this compound as a candidate for further development in respiratory and urinary disorders.
  • Antiviral Properties : The compound's structural analogs have been explored for their abilities to inhibit reverse transcriptase, making them potential candidates for antiretroviral therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the effectiveness of related carbamate compounds against methicillin-resistant S. aureus (MRSA). The results indicated that some derivatives exhibited significant antibacterial activity, suggesting that this compound could possess similar properties .
  • Muscarinic Antagonism :
    • Research focusing on muscarinic receptor antagonists demonstrated that certain carbamate derivatives could selectively inhibit M3 receptors, which are crucial in managing conditions like chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome . This positions this compound as a potential therapeutic agent.
  • Antiviral Activity :
    • In investigations of antiviral compounds, derivatives of benzyl carbamates were found to inhibit HIV reverse transcriptase effectively. The structure-activity relationship studies indicated that modifications to the carbamate moiety significantly impacted biological potency .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate0.95Enantiomer with different biological activity
Benzyl (3-hydroxypropyl)carbamate0.93Lacks methyl substitution on propanol backbone
Benzyl (3-hydroxypropyl)(methyl)carbamate0.93Contains additional methyl group affecting reactivity
Benzyl (3-aminopropyl)carbamate0.95Amino group instead of hydroxyl, altering properties
Dibenzyl propane-1,3-diyldicarbamate0.95Contains two benzyl groups, increasing sterics

This table illustrates how structural variations can influence the biological activity of related compounds.

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